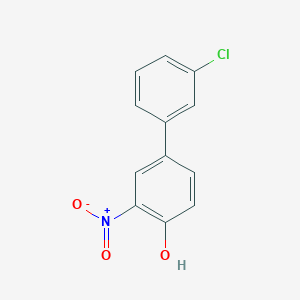
4-(3,5-Difluorophenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Difluorophenyl)-2-nitrophenol, 95% (4-DFPN) is an organic compound belonging to the class of aromatic nitro compounds. It is an important intermediate of many organic syntheses, and is used in the synthesis of various drugs and pesticides. Its chemical structure consists of a phenol ring with two fluorine atoms in the para position and a nitro group in the ortho position. 4-DFPN is a colorless liquid with a boiling point of 164-166°C and a melting point of -20°C.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% is not well understood. However, it is believed that the nitro group in the ortho position of the phenol ring plays a major role in the reaction. It is thought that the nitro group is protonated by the sulfuric acid, which then acts as an electrophile and reacts with the aromatic ring of the 3,5-difluorophenol. This reaction results in the formation of a nitroso compound, which is then further reduced to 4-(3,5-Difluorophenyl)-2-nitrophenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% are not well understood. However, it has been shown to possess antioxidant and anti-inflammatory properties. It has also been reported to possess antifungal and antibacterial activity. In addition, 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% in laboratory experiments is its high purity, which makes it ideal for use in organic syntheses. It is also relatively easy to synthesize and purify, and is relatively stable in the presence of light and oxygen. The main limitation of 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% is its high cost, which makes it unsuitable for large-scale syntheses.
Direcciones Futuras
There are several potential future directions for the use of 4-(3,5-Difluorophenyl)-2-nitrophenol, 95%. It could be used in the synthesis of more complex organic compounds, such as heterocyclic compounds and dyes. It could also be used in the synthesis of drugs and pesticides, and in the development of new drugs and therapies. Additionally, it could be further studied to better understand its biochemical and physiological effects. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
4-(3,5-Difluorophenyl)-2-nitrophenol, 95% can be synthesized by nitration of 3,5-difluorophenol with nitric acid in the presence of sulfuric acid. This method involves the reaction of 3,5-difluorophenol with nitric acid and sulfuric acid in a molar ratio of 1:1:1. The reaction is carried out at room temperature for 1-2 hours. The product is then extracted with a suitable solvent, such as ethyl acetate, and purified by recrystallization.
Aplicaciones Científicas De Investigación
4-(3,5-Difluorophenyl)-2-nitrophenol, 95% has been used extensively in scientific research, particularly in the fields of drug discovery and development, as well as in the synthesis of various drugs and pesticides. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and indoles, which are important intermediates in the synthesis of pharmaceuticals. 4-(3,5-Difluorophenyl)-2-nitrophenol, 95% has also been used in the synthesis of dyes, such as fluorescein, which are used in the study of biochemical processes.
Propiedades
IUPAC Name |
4-(3,5-difluorophenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(5-7)15(17)18/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNKJYVOQJJHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686254 |
Source


|
| Record name | 3',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)-2-nitrophenol | |
CAS RN |
1261974-20-2 |
Source


|
| Record name | 3',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














